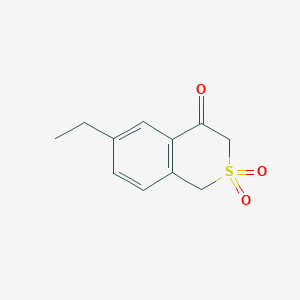
6-Ethylisothiochroman-4-one 2,2-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Ethylisothiochroman-4-one 2,2-dioxide, also known as AldrichCPR, is a chemical compound with the empirical formula C11H12O3S and a molecular weight of 224.28 g/mol . This compound is part of the isothiochromanone family, which is known for its diverse applications in various fields of scientific research.
Métodos De Preparación
The synthesis of 6-Ethylisothiochroman-4-one 2,2-dioxide typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route involves the cyclization of a precursor compound in the presence of a suitable catalyst. The reaction conditions often include specific temperatures and solvents to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities.
Análisis De Reacciones Químicas
6-Ethylisothiochroman-4-one 2,2-dioxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
6-Ethylisothiochroman-4-one 2,2-dioxide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Mecanismo De Acción
The mechanism of action of 6-Ethylisothiochroman-4-one 2,2-dioxide involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .
Comparación Con Compuestos Similares
6-Ethylisothiochroman-4-one 2,2-dioxide can be compared with other similar compounds, such as:
- 6-Chloro-2,3-dihydro-2,2-dimethylchromen-4-one
- Tetrahydrothiopyran-4-one 1,1-dioxide
- 6-Bromo-2,3-dihydro-2,2-dimethylchromen-4-one
These compounds share structural similarities but differ in their chemical properties and reactivity.
Propiedades
Fórmula molecular |
C11H12O3S |
|---|---|
Peso molecular |
224.28 g/mol |
Nombre IUPAC |
6-ethyl-2,2-dioxo-1H-isothiochromen-4-one |
InChI |
InChI=1S/C11H12O3S/c1-2-8-3-4-9-6-15(13,14)7-11(12)10(9)5-8/h3-5H,2,6-7H2,1H3 |
Clave InChI |
GUWUZKCZQYXBSB-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC2=C(CS(=O)(=O)CC2=O)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-bromo-4-methylphenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12041471.png)
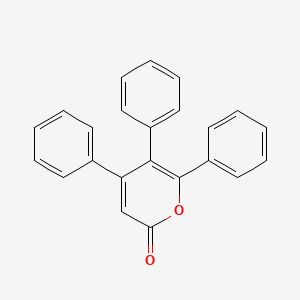
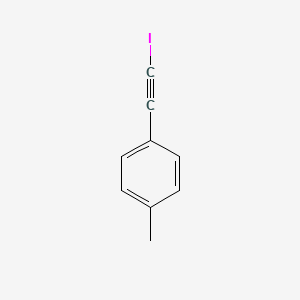

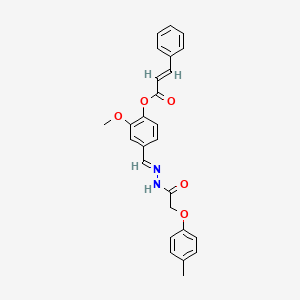

![4-(benzyloxy)benzaldehyde [7-(2-hydroxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B12041522.png)
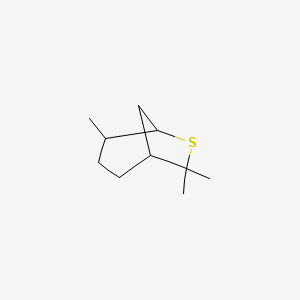
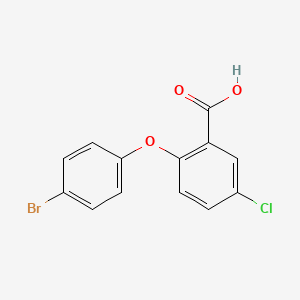
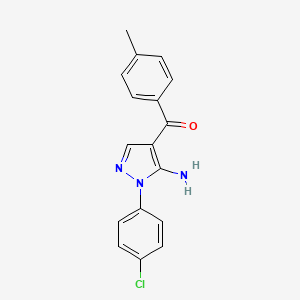
![1-(4-Methylpiperazin-1-yl)-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12041549.png)
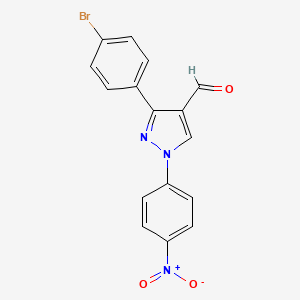
![4-{[(E)-(2,5-Dimethoxyphenyl)methylidene]amino}-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12041568.png)
![N-(2-{[(2E)-2-(1,3-Benzodioxol-5-ylmethylene)hydrazino]carbonyl}phenyl)-4-chlorobenzenesulfonamide](/img/structure/B12041575.png)
